N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
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Overview
Description
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C14H18BrNO It is characterized by the presence of a benzyl group, a bromine atom, and a cyclopropylethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the preparation of the acetamide backbone by reacting acetic anhydride with an appropriate amine.
Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide moiety to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxo derivatives and carboxylic acids.
Reduction: Products include primary amines and secondary amines.
Scientific Research Applications
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and cyclopropylethyl groups contribute to its overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide
- N-benzyl-2-iodo-N-(1-cyclopropylethyl)acetamide
- N-benzyl-2-fluoro-N-(1-cyclopropylethyl)acetamide
Uniqueness
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
IUPAC Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRTYWOCDNRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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